molecular formula C18H15N5OS3 B2992949 N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894009-07-5

N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2992949
CAS No.: 894009-07-5
M. Wt: 413.53
InChI Key: BNKDUEQPUMFMSA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antibacterial, or antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide

  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide

Uniqueness: N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique structural features, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS3/c1-10-17(26-11(2)19-10)13-7-8-16(23-22-13)25-9-15(24)21-18-20-12-5-3-4-6-14(12)27-18/h3-8H,9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKDUEQPUMFMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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